molecular formula C18H19N B15275413 2-(4-(tert-Butyl)phenyl)-1H-indole

2-(4-(tert-Butyl)phenyl)-1H-indole

Cat. No.: B15275413
M. Wt: 249.3 g/mol
InChI Key: VGPCQAYZHNVEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(tert-Butyl)phenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are commonly found in many natural products, including tryptophan, an essential amino acid. The presence of the tert-butyl group on the phenyl ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butyl)phenyl)-1H-indole typically involves the cyclization of an appropriate precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(tert-Butyl)phenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxindoles.

    Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Oxindoles and other oxidized derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indoles with functional groups like alkyl, acyl, and sulfonyl groups.

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors and enzymes, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

    2,4-Ditert-butylphenol: Known for its antioxidant properties and used in stabilizing plastics and rubber.

    Bis(2,4-di-tert-butylphenyl)phosphate: A degradation product of phosphite antioxidants used in bioprocessing materials.

Uniqueness: 2-(4-(tert-Butyl)phenyl)-1H-indole is unique due to its indole core structure combined with the tert-butyl group, which imparts enhanced stability and lipophilicity. This combination makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1H-indole

InChI

InChI=1S/C18H19N/c1-18(2,3)15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)19-17/h4-12,19H,1-3H3

InChI Key

VGPCQAYZHNVEPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.